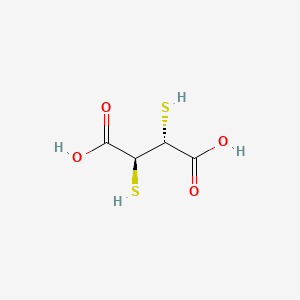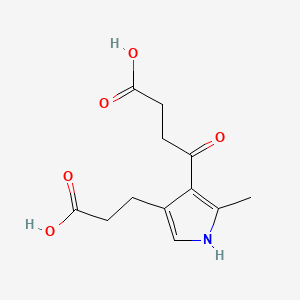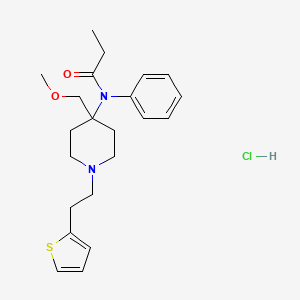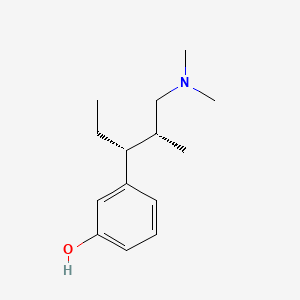
Tapentadol
描述
塔喷妥是一种作用于中枢神经系统的苯类阿片类镇痛药,主要用于治疗中度至重度疼痛。塔喷妥具有双重作用机制,既是μ-阿片受体激动剂,又是去甲肾上腺素再摄取抑制剂。 这种独特的组合使其能够提供有效的止痛效果,与其他阿片类药物相比,其副作用的风险可能更低 .
准备方法
合成路线和反应条件: 塔喷妥的合成涉及几个关键步骤:
中间体的形成: 该过程从3-溴茴香醚与镁反应生成格氏试剂开始。然后将该中间体与3-氯丙醇反应生成3-(3-甲氧基苯基)丙-1-醇。
环化: 在强酸存在下,中间体发生环化生成3-(3-甲氧基苯基)四氢呋喃。
还原和去甲基化: 四氢呋喃衍生物用氢化铝锂还原,然后用三溴化硼去甲基化,生成3-(3-羟基苯基)四氢呋喃。
工业生产方法: 塔喷妥的工业生产通常遵循相同的合成路线,但规模更大。该过程针对效率和产率进行了优化,并对反应条件进行了严格控制,以确保最终产品的纯度和一致性。
反应类型:
氧化: 塔喷妥可以发生氧化反应,特别是在酚羟基处,导致形成醌衍生物。
还原: 该化合物可以在酮基处还原生成仲醇。
取代: 塔喷妥可以参与亲核取代反应,尤其是在芳香环上。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用还原剂包括氢化铝锂和硼氢化钠。
取代: 用于取代反应的试剂包括氢化钠和卤代烷。
主要产物:
氧化产物: 醌衍生物。
还原产物: 仲醇。
取代产物: 根据所用试剂的不同,可生成各种取代的芳香族化合物.
科学研究应用
塔喷妥在科学研究中有着广泛的应用:
化学: 它因其独特的双重作用机制及其作为设计新的镇痛化合物的模板的潜力而受到研究。
生物学: 研究集中在它对神经递质系统的影响及其潜在的神经保护特性。
医学: 塔喷妥在疼痛管理方面的疗效已得到广泛研究,特别是在神经性疼痛和慢性肌肉骨骼疼痛等疾病中。
工业: 该化合物用于开发新的止痛药物和制剂.
作用机制
塔喷妥通过两种主要机制发挥作用:
μ-阿片受体激动作用: 塔喷妥与μ-阿片受体结合并激活它们,这些受体参与调节中枢神经系统中的疼痛信号。
去甲肾上腺素再摄取抑制: 通过抑制去甲肾上腺素的再摄取,塔喷妥增加了突触间隙中这种神经递质的水平,从而增强了其止痛作用.
相似化合物的比较
塔喷妥经常与其他镇痛药如曲马多和羟考酮进行比较:
曲马多: 与塔喷妥一样,曲马多具有双重作用机制,但也影响血清素的再摄取。塔喷妥通常被认为更有效,并且具有更可预测的药代动力学特征。
类似化合物:
- 曲马多
- 羟考酮
- 吗啡
- 氢吗啡酮
塔喷妥独特的双重作用机制及其平衡的疗效和安全性使其成为疼痛管理中的一个有价值的选择。
属性
CAS 编号 |
175591-23-8 |
|---|---|
分子式 |
C14H24ClNO |
分子量 |
257.80 g/mol |
IUPAC 名称 |
3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14-;/m0./s1 |
InChI 键 |
ZELFLGGRLLOERW-XCBLFTOQSA-N |
SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C |
手性 SMILES |
CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl |
规范 SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl |
外观 |
Solid powder |
熔点 |
202-205 |
| 175591-23-8 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
In water, 1161 mg/L at 25 °C (est) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol Nucynta tapentadol tapentadol hydrochloride |
蒸汽压力 |
1.119X10-4 mm Hg at 25 °C (est) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



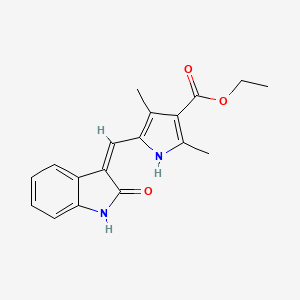


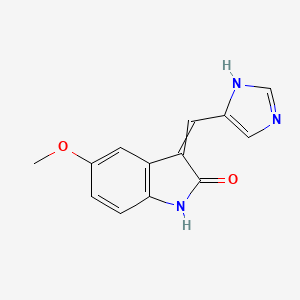
![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)
